Cas no 4564-21-0 (Uridine, 2'-deoxy-5-fluoro-, 3',5'-dipropionate)

Uridine, 2'-deoxy-5-fluoro-, 3',5'-dipropionate structure
4564-21-0 structure
Product Name:Uridine, 2'-deoxy-5-fluoro-, 3',5'-dipropionate
CAS No:4564-21-0
MF:C15H19FN2O7
MW:358.318968057632
CID:1517039
PubChem ID:249382
Update Time:2025-04-21

Uridine, 2'-deoxy-5-fluoro-, 3',5'-dipropionate Chemical and Physical Properties

Names and Identifiers

    • Uridine, 2'-deoxy-5-fluoro-, 3',5'-dipropionate
    • AC1L994K
    • Uridine, 3',5'-diacetate
    • NSC67670
    • 3',5'-di-O-acetyl-2'-deoxy-5-fluorouridine
    • 5-fluoro-O3',O5'-dipropionyl-2'-deoxy-uridine
    • 2'-deoxy-3',5'-di-O-acetyl-5-fluorouridine
    • 2'-deoxy-3,5'-di-O-acetyl-5-fluorouridine
    • 2'-Deoxy-3',5'-di-O-n-propionyl-5-fluorouridine
    • 3',5'-O-diacetyl-floxuridine
    • 3',5'-di-O-acetyl-FUdR
    • 3',5'-di-O-acetyl-5-fluorouridine
    • AC1L994K; Uridine, 3',5'-diacetate; NSC67670; 3',5'-di-O-acetyl-2'-deoxy-5-fluorouridine; 5-fluoro-O3',O5'-dipropionyl-2'-deoxy-uridine; 7207-56-9; 2'-deoxy-3',5'-di-O-acetyl-5-fluorouridine; 2'-deoxy-3,5'-di-O-acetyl-5-fluorouridine; 2'-Deoxy-3',5'-di-O-n-propionyl-5-fluorouridine; 3',5'-O-diacetyl-floxuridine; 3',5'-di-O-acetyl-FUdR; 3',5'-di-O-acetyl-5-fluorouridine;
    • Uridine, 3',5'-dipropionate
    • 4564-21-0
    • NSC67671
    • 1-(2-Deoxy-3,5-di-O-propanoylpentofuranosyl)-5-fluoro-4-hydroxypyrimidin-2(1H)-one
    • DTXSID10963410
    • NSC-67671
    • Inchi: 1S/C15H19FN2O7/c1-3-12(19)23-7-10-9(25-13(20)4-2)5-11(24-10)18-6-8(16)14(21)17-15(18)22/h6,9-11H,3-5,7H2,1-2H3,(H,17,21,22)
    • InChI Key: AFHGVBAFDUCQAI-UHFFFAOYSA-N
    • SMILES: FC1C(NC(N(C=1)C1CC(C(COC(CC)=O)O1)OC(CC)=O)=O)=O

Computed Properties

  • Exact Mass: 358.11800
  • Monoisotopic Mass: 358.118
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 8
  • Complexity: 607
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 111Ų

Experimental Properties

  • Density: 1.38
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.533
  • PSA: 116.69000
  • LogP: 0.23820
Recommended suppliers
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.